molecular formula C21H20N2O2 B11099660 2-(3,4-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11099660
M. Wt: 332.4 g/mol
InChI Key: OFMBLCGZLJAQDO-LPYMAVHISA-N
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Description

2-(3,4-Dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide group attached to an acetohydrazide backbone, with additional functional groups including a dimethylphenoxy moiety and a naphthalenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves a multi-step process:

    Preparation of 3,4-Dimethylphenoxyacetic Acid: This can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 3,4-Dimethylphenoxyacetohydrazide: The acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 3,4-dimethylphenoxyacetohydrazide with naphthalen-2-carbaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the naphthalenylmethylidene group, converting it to a more saturated form.

    Substitution: The phenoxy and naphthalenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds and other bioactive molecules.

Biology

The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to binding affinity and specificity towards certain biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The hydrazide group can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H20N2O2/c1-15-7-10-20(11-16(15)2)25-14-21(24)23-22-13-17-8-9-18-5-3-4-6-19(18)12-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

OFMBLCGZLJAQDO-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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